molecular formula C51H104N4O2 B14440302 N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} CAS No. 79692-26-5

N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}

Cat. No.: B14440302
CAS No.: 79692-26-5
M. Wt: 805.4 g/mol
InChI Key: CEWHMUZULRBIEZ-UHFFFAOYSA-N
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Description

N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} typically involves the reaction of nonane-1,9-diamine with N-[3-(dimethylamino)propyl]hexadecanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used as a reagent in organic synthesis, particularly in the formation of complex amides and amines

Biology: The compound has been studied for its potential biological activities, including its role as a surfactant and its ability to interact with biological membranes. It may also be used in the development of drug delivery systems due to its amphiphilic nature.

Medicine: In medicine, the compound’s ability to form stable complexes with various drugs makes it a candidate for use in drug formulation and delivery. Its potential as a therapeutic agent is also being explored, particularly in the treatment of certain diseases where modulation of membrane properties is beneficial.

Industry: Industrially, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used in the formulation of lubricants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for use in various applications, including cosmetics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

    N,N’-(Nonane-1,9-diyl)bis(2-hydroxybenzamide): Similar in structure but contains hydroxyl groups instead of dimethylamino groups.

    N,N’-(Nonane-1,9-diyl)bis(3-aminopropyl)hexadecanamide): Contains aminopropyl groups instead of dimethylamino groups.

Uniqueness: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is unique due to its specific combination of long alkyl chains and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

79692-26-5

Molecular Formula

C51H104N4O2

Molecular Weight

805.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-[9-[3-(dimethylamino)propyl-hexadecanoylamino]nonyl]hexadecanamide

InChI

InChI=1S/C51H104N4O2/c1-7-9-11-13-15-17-19-21-23-25-28-32-36-42-50(56)54(48-40-44-52(3)4)46-38-34-30-27-31-35-39-47-55(49-41-45-53(5)6)51(57)43-37-33-29-26-24-22-20-18-16-14-12-10-8-2/h7-49H2,1-6H3

InChI Key

CEWHMUZULRBIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCN(CCCN(C)C)C(=O)CCCCCCCCCCCCCCC)CCCN(C)C

Origin of Product

United States

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